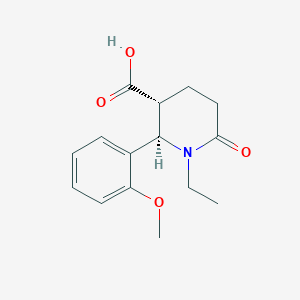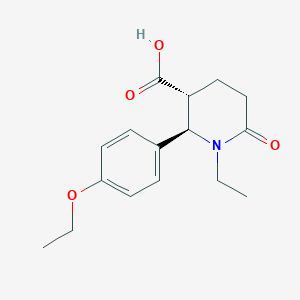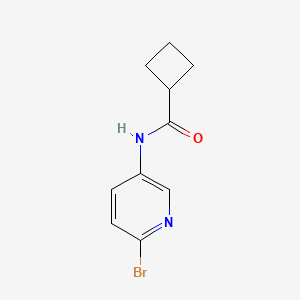
2-Amino-5-yodo-4-metilpiridina
Descripción general
Descripción
2-Amino-5-iodo-4-methylpyridine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, characterized by the presence of an amino group at the second position, an iodine atom at the fifth position, and a methyl group at the fourth position on the pyridine ring
Aplicaciones Científicas De Investigación
2-Amino-5-iodo-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Mecanismo De Acción
Target of Action
It is known that similar compounds can act as ligands and form complexes with certain metal ions .
Mode of Action
It has been suggested that similar compounds can inhibit the activity of inducible nitric oxide synthase (inos) isolated from mouse raw 2647 cells in vitro .
Result of Action
Similar compounds have been shown to inhibit the activity of inducible nitric oxide synthase (inos), which could potentially influence cellular signaling .
Action Environment
It is known that the compound is sensitive to light, suggesting that its stability and efficacy could be affected by exposure to light .
Análisis Bioquímico
Biochemical Properties
2-Amino-5-iodo-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells in vitro . This inhibition suggests that 2-Amino-5-iodo-4-methylpyridine may modulate nitric oxide production, which is crucial in various physiological and pathological processes.
Molecular Mechanism
At the molecular level, 2-Amino-5-iodo-4-methylpyridine exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as copper(II), which can influence enzyme activity and stability . The compound’s ability to inhibit iNOS activity is a result of its binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide. This inhibition can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-iodo-4-methylpyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is light-sensitive and should be stored in a cool, dark place to maintain its stability . Over time, degradation of the compound can lead to reduced efficacy and altered cellular responses.
Dosage Effects in Animal Models
The effects of 2-Amino-5-iodo-4-methylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating nitric oxide production and influencing inflammatory responses. At higher doses, toxic or adverse effects may be observed, including skin and eye irritation . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodo-4-methylpyridine typically involves the iodination of 2-Amino-4-methylpyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows: [ \text{2-Amino-4-methylpyridine} + I_2 + \text{Oxidizing Agent} \rightarrow \text{2-Amino-5-iodo-4-methylpyridine} ]
Industrial Production Methods: Industrial production of 2-Amino-5-iodo-4-methylpyridine may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of safer and more environmentally friendly oxidizing agents is preferred to minimize hazardous by-products.
Types of Reactions:
Substitution Reactions: The iodine atom in 2-Amino-5-iodo-4-methylpyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Comparación Con Compuestos Similares
2-Amino-4-methylpyridine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Amino-5-bromo-4-methylpyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and selectivity in chemical reactions.
2-Amino-5-chloro-4-methylpyridine: Contains a chlorine atom, which affects its electronic properties and reactivity compared to the iodine derivative.
Uniqueness: 2-Amino-5-iodo-4-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and selectivity in chemical reactions. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in coupling reactions and as a leaving group in substitution reactions.
Propiedades
IUPAC Name |
5-iodo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZCIXFHXERJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590340 | |
| Record name | 5-Iodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356561-08-5 | |
| Record name | 5-Iodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-4-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)




![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)






